molecular formula C13H13N3O2 B1343458 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide CAS No. 284462-78-8

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Cat. No.: B1343458
CAS No.: 284462-78-8
M. Wt: 243.26 g/mol
InChI Key: DRPIVJDJDIQRFK-UHFFFAOYSA-N
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Description

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

Research on advanced oxidation processes (AOPs) for the degradation of contaminants like acetaminophen in aqueous mediums highlights the potential of certain chemical compounds in environmental remediation. Compounds studied for their reactivity and degradation pathways could share mechanistic similarities with 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, suggesting its potential application in environmental chemistry and pollution control (Qutob et al., 2022).

Pharmacological Effects of Phenolic Acids

The pharmacological review of Chlorogenic Acid (CGA) underlines the importance of phenolic compounds in various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. This indicates that structurally related compounds, including possibly this compound, may have similar biological and pharmacological effects, warranting further research in this direction (Naveed et al., 2018).

Role in Neurochemistry and CNS Disorders

The study on 4-aminopyridine (fampridine) and its effects on demyelinating disorders provides an example of how specific chemical compounds can impact the central nervous system (CNS). It highlights the potential of chemicals in treating CNS disorders, suggesting a possible research avenue for this compound in neurochemistry and pharmacology (Kostadinova & Danchev, 2019).

Applications in Synthesis of Heterocyclic Compounds

The review on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones discusses its role as a privileged scaffold in the synthesis of heterocycles. This suggests that compounds like this compound could also serve as key intermediates or reactants in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications (Gomaa & Ali, 2020).

Spin Label Studies in Peptides

Research on the spin label amino acid TOAC and its uses in peptides demonstrates the importance of specific chemical groups in studying peptide dynamics, structure, and interactions. This highlights the potential for chemical compounds, possibly including this compound, to be used in biochemical and biophysical studies to gain insights into peptide and protein behavior (Schreier et al., 2012).

Mechanism of Action

The polymerization process of 4-APN was tracked by a multi-purpose method, and ammonia gas was detected during the cross-linking processing for the first time .

Safety and Hazards

The safety data sheet for “4,4’-Bis(3-Aminophenoxy)Diphenyl Sulfone” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A study on the preparation of a self-catalyzed amino-epoxy phthalonitrile resin suggests that the significant decrease in the melting point of the proposed APRE-PN prepolymers dramatically expands the processing window for an entire class of phthalonitrile matrices .

Properties

IUPAC Name

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(5-6-16-12)18-10-4-2-3-9(14)7-10/h2-8H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPIVJDJDIQRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635175
Record name 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284462-78-8
Record name 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in the same manner described for 4-(4-aminophenoxy)pyridine-2-carboxylic acid methylamide, substituting 3-aminophenol for 4-aminophenol. 1H-NMR (DMSO-d6) δ 8.75 (br q, J=4.8 Hz, 1H), 8.48 (d, J=6.3 Hz, 1H), 7.39 (d, J=2.1 Hz, 1H), 7.15 to 7.07 (m, 2H), 5.51 to 6.47 (m, 1H), 6.31 to 6.24 (m, 2H), 5.40 (s, 2H), 2.77 (d, J=5.1 Hz, 3H).
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